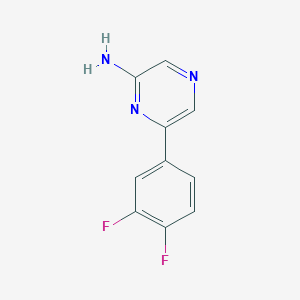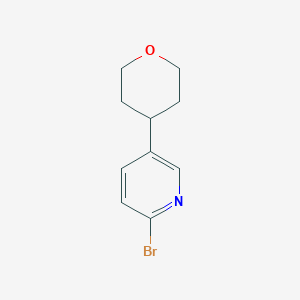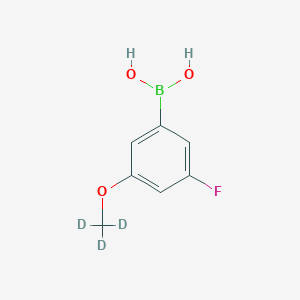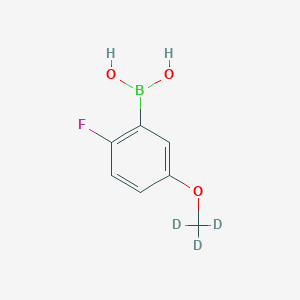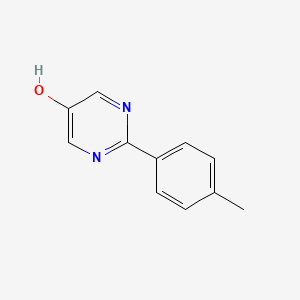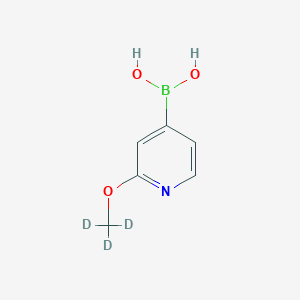
2-(Methoxy-d3)-pyridine-4-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxy-d3)-pyridine-4-boronic acid is a deuterated boronic acid derivative. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, with a methoxy group at the 2-position. The deuterium atoms in the methoxy group make it particularly useful in various scientific research applications, especially in studies involving isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxy-d3)-pyridine-4-boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methoxy-pyridine.
Deuteration: The methoxy group is then deuterated using deuterium oxide (D2O) or other deuterating agents.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved through a reaction with boronic acid derivatives under specific conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterium oxide for the deuteration step.
Catalysis: Employing catalysts to enhance the efficiency of the boronic acid formation.
Purification: Utilizing advanced purification techniques such as chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxy-d3)-pyridine-4-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions include boronic esters, substituted pyridines, and various deuterated derivatives.
Aplicaciones Científicas De Investigación
2-(Methoxy-d3)-pyridine-4-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in isotopic labeling studies to track metabolic pathways.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-(Methoxy-d3)-pyridine-4-boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug development processes. The deuterium atoms provide stability and can influence the metabolic pathways of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-pyridine-4-boronic acid: The non-deuterated version of the compound.
2-Methoxy-phenylboronic acid: A similar boronic acid derivative with a phenyl ring instead of a pyridine ring.
2-Methoxy-4-vinylphenol: Another methoxy-substituted compound with different functional groups.
Uniqueness
2-(Methoxy-d3)-pyridine-4-boronic acid is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in isotopic labeling studies. This compound’s ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.
Propiedades
IUPAC Name |
[2-(trideuteriomethoxy)pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-6-4-5(7(9)10)2-3-8-6/h2-4,9-10H,1H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQMUJSACXTPEA-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC=CC(=C1)B(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7899745.png)
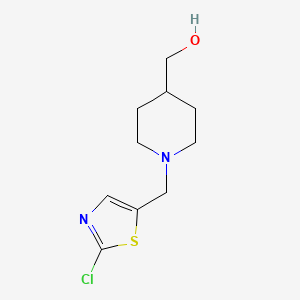
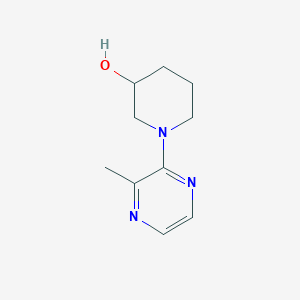
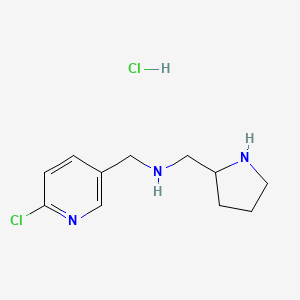
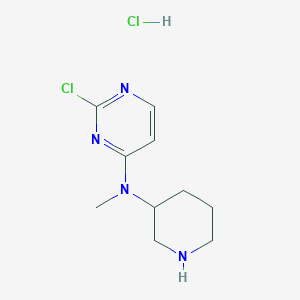
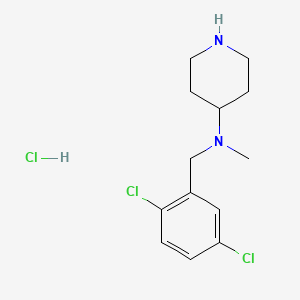
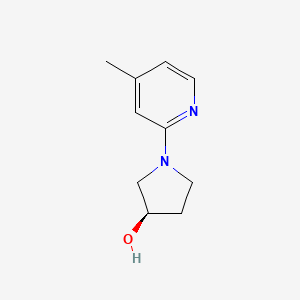
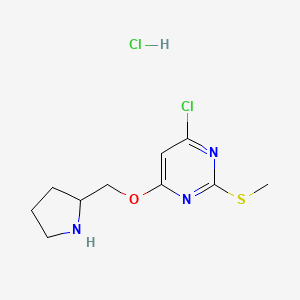
![[1-(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7899796.png)
